molecular formula C15H24O2 B12302178 4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one

4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one

Cat. No.: B12302178
M. Wt: 236.35 g/mol
InChI Key: CDVMOSRXPDTXBF-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one is an organic compound with a complex structure It is characterized by a naphthalene core with multiple substituents, including hydroxymethyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by hydroxymethylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-formyl-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one.

Scientific Research Applications

4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme function and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(hydroxymethyl)benzoic acid: Shares the hydroxymethyl group but has a simpler aromatic structure.

    5-(hydroxymethyl)furfural: Contains a furan ring and is known for its applications in biomass conversion.

    4-(hydroxymethyl)benzamidine: Features a benzene ring with hydroxymethyl and amidine groups.

Uniqueness

4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one is unique due to its naphthalene core with multiple substituents, providing distinct chemical properties and reactivity. Its structure allows for diverse applications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one

InChI

InChI=1S/C15H24O2/c1-10-8-12(17)13-14(2,3)6-5-7-15(13,4)11(10)9-16/h8,11,13,16H,5-7,9H2,1-4H3

InChI Key

CDVMOSRXPDTXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1CO)C)(C)C

Origin of Product

United States

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